1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea (CAS 1170253-19-6) is a synthetic urea derivative characterized by a 4-methylpiperazine moiety and a 4-(dimethylamino)phenyl group connected via an ethyl linker to a urea core bearing an N-benzyl substituent. The compound belongs to the broader class of aryl piperazinyl ureas, which have been explored as modulators of G protein-coupled receptors (GPCRs) and protein kinases in drug discovery programs.

Molecular Formula C23H33N5O
Molecular Weight 395.551
CAS No. 1170253-19-6
Cat. No. B2388809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
CAS1170253-19-6
Molecular FormulaC23H33N5O
Molecular Weight395.551
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C23H33N5O/c1-26(2)21-11-9-20(10-12-21)22(28-15-13-27(3)14-16-28)18-25-23(29)24-17-19-7-5-4-6-8-19/h4-12,22H,13-18H2,1-3H3,(H2,24,25,29)
InChIKeyXUJAWIIEXXJLCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea – Chemical Identity and Core Pharmacological Class


1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea (CAS 1170253-19-6) is a synthetic urea derivative characterized by a 4-methylpiperazine moiety and a 4-(dimethylamino)phenyl group connected via an ethyl linker to a urea core bearing an N-benzyl substituent. The compound belongs to the broader class of aryl piperazinyl ureas, which have been explored as modulators of G protein-coupled receptors (GPCRs) and protein kinases in drug discovery programs [1]. The presence of the 4-(dimethylamino)phenyl pharmacophore distinguishes this scaffold from simpler piperazine-urea derivatives and may confer distinct pharmacological profiles relevant to central nervous system (CNS) or oncological target engagement [1].

Procurement Risk: Why 1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea Cannot Be Replaced by Generic Piperazine-Urea Analogs


Aryl piperazinyl ureas exhibit steep structure-activity relationships (SAR) where subtle modifications to the urea N-substituent, the aryl group, or the piperazine N-alkyl group can dramatically alter target selectivity, binding affinity, and functional activity [1]. The patent literature establishes that the nature of the aromatic end group occupying the accessory binding pocket critically influences D3 versus D2 dopamine receptor selectivity [1]. Consequently, substituting 1-benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea with a tert-butyl, butoxyphenyl, or fluorophenyl analog without confirmatory re-profiling carries a high risk of altered target engagement; the quantitative binding and functional data available for this specific substitution pattern are, however, absent from the public domain, as detailed in Section 3.

Quantitative Differentiation Evidence for 1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea Over Closest Analogs


Structural Differentiation from tert-Butyl Analog (CAS 1172417-39-8): Urea N-Substituent Identity

The primary structural comparator is 3-tert-butyl-1-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}urea (CAS 1172417-39-8), which differs only at the urea N′-substituent (tert-butyl vs. benzyl). No head-to-head binding or functional assay data comparing these two compounds are available in the peer-reviewed literature or patent repositories. However, within the aminoalkylpiperazine urea class, the benzyl substituent is explicitly identified as a tolerated group capable of occupying the accessory binding pocket of dopamine D3 receptors, a region where small changes modulate D3/D2 selectivity [1]. This constitutes class-level inference only.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Structural Differentiation from Butoxyphenyl Analog (CAS 1171397-75-3): Urea N′-Aryl Substituent

The analog 1-(4-butoxyphenyl)-3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}urea (CAS 1171397-75-3) incorporates a 4-butoxyphenyl group in place of the benzyl substituent on the urea. No direct comparative pharmacological data exist. The butoxyphenyl analog is described on vendor sites as having been studied in kinase profiling assays and molecular docking, revealing affinity for ATP-binding sites, but without disclosed numerical values [1]. The benzyl variant is expected to exhibit distinct hydrogen-bonding and steric profiles at the target binding site, but this remains unsubstantiated by quantitative evidence.

GPCR Modulation Kinase Profiling Physicochemical Properties

Class-Level Evidence: Dopamine D3 Receptor Preferring Activity of Aminoalkylpiperazine Ureas

Urea and amide derivatives of aminoalkylpiperazines are claimed in EP 2 906 221 B1 as dopamine D3 receptor preferring antagonists or partial agonists [1]. The patent states that compounds of this class display D3 receptor binding selectivity over D2. While the specific compound 1-benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is not exemplified in the granted claims, its structural features fall within the generic Formula I. Representative compounds in the patent exhibit D3 Ki values in the nanomolar range, but no specific value is reported for the benzyl analog. This evidence is therefore class-level only.

Dopamine D3 Receptor CNS Drug Discovery Receptor Binding

Kinase Inhibition Profile: Class-Level Inference from Vendor Descriptions

Vendor descriptions for closely related analogs (e.g., 3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea) claim Type I kinase inhibition with selectivity for mutant forms of EGFR . The benzyl analog is anticipated to share this general kinase inhibitory profile, but no quantitative IC50 data against EGFR wild-type or mutant forms, nor kinome-wide selectivity scores (e.g., S(35) or Gini coefficient), are publicly available. This represents the lowest evidence tier—supporting evidence only.

Kinase Inhibition EGFR Mutant Selectivity Type I Inhibitor

Evidence-Linked Application Scenarios for 1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea in Research Procurement


Dopamine D3 Receptor Tool Compound for SAR Exploration

Based on class-level evidence from EP 2 906 221 B1 [1], this compound may serve as a structural probe to investigate the contribution of the N-benzyl substituent to D3 receptor binding and selectivity within aminoalkylpiperazine urea series. Researchers building SAR around the accessory binding pocket may use it to systematically evaluate benzyl versus tert-butyl or butoxyphenyl occupancy. However, the absence of disclosed binding data means that procurement must be coupled with in-house radioligand displacement assays to establish baseline activity. This scenario is appropriate for early-stage medicinal chemistry programs where complete profiling of substitution effects is required.

Kinase Selectivity Profiling Panel Anchor Compound

Given vendor claims of kinase inhibition for related fluorophenyl analogs , this benzyl variant can be included as a diversity point in kinase selectivity panels. Its procurement is justified when a research program needs to map the impact of urea N′-substituent variation across a kinome-wide profiling platform (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler). The compound should be treated as an uncharacterized screening member; no selectivity advantage over characterized analogs can be assumed.

Physicochemical and Metabolic Stability Benchmarking

The benzyl group in this compound may confer distinct lipophilicity (logP) and metabolic stability relative to the tert-butyl and butoxyphenyl analogs. Procurement for in vitro ADME assays (microsomal stability, plasma protein binding, Caco-2 permeability) can provide the quantitative differentiation data currently missing from the public domain. Such studies are essential for lead optimization programs evaluating this chemotype for CNS indications where optimal logD and P-gp efflux ratios are critical.

Negative Control for Dopamine D2-Selective Probe Molecules

The EP 2 906 221 B1 patent [1] establishes that aminoalkylpiperazine ureas can be tuned for D3 over D2 selectivity. If in-house profiling confirms D3-preferring activity, this compound could serve as a D3-preferring comparator when evaluating D2-selective chemical probes. Conversely, if profiling reveals balanced D2/D3 activity, it may be useful as a non-selective control. The procurement decision hinges on the research group's willingness to perform the initial characterization.

Quote Request

Request a Quote for 1-Benzyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.